molecular formula C18H23NO3 B4066842 3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B4066842
M. Wt: 301.4 g/mol
InChI Key: VEWRWSHDMJYSEX-UHFFFAOYSA-N
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Description

3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclohexyl ring, and an indolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the diastereoselective α-acetoxylation of cyclic ketones using hypervalent iodine (III) reagents and BF3·OEt2 Lewis acid . This reaction allows for the smooth α-acetoxylation of cyclic ketones, achieving high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield α-acetoxy ketones, while reduction could produce alcohol derivatives.

Scientific Research Applications

3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and stereochemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups, which can modulate its biological activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolone derivatives and cyclic ketones with tert-butyl groups. Examples include:

Uniqueness

3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-17(2,3)11-8-9-15(20)13(10-11)18(22)12-6-4-5-7-14(12)19-16(18)21/h4-7,11,13,22H,8-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWRWSHDMJYSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)C2(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-(5-tert-butyl-2-oxocyclohexyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

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